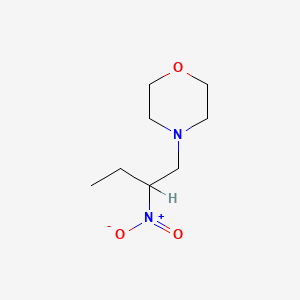

4-(2-Nitrobutyl)morpholine

Description

Contextualization within Nitroalkane Chemistry

Nitroalkanes are a class of organic compounds containing one or more nitro functional groups (-NO2). The chemistry of nitroalkanes is rich and varied, largely due to the strong electron-withdrawing nature of the nitro group. This feature makes the adjacent carbon atom (the α-carbon) acidic and susceptible to deprotonation, forming a nitronate anion. This anion is a powerful nucleophile, enabling a wide range of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis.

The synthesis of 4-(2-Nitrobutyl)morpholine is a direct illustration of key nitroalkane reactivity. It is typically prepared through the N-alkylation of morpholine (B109124) with a suitable 2-nitrobutyl precursor, such as 2-nitrobutyl chloride. evitachem.com This reaction leverages the nucleophilicity of the morpholine nitrogen to displace a leaving group.

Furthermore, the nitro group in this compound is a versatile functional handle. It can undergo various chemical transformations, most notably reduction. Depending on the reducing agents and conditions used, the nitro group can be converted into an amine (-NH2) or a hydroxylamine (B1172632) (-NHOH). evitachem.com This transformability makes this compound a useful intermediate for creating more complex molecules. evitachem.com For instance, its reduction would yield 4-(2-aminobutyl)morpholine, a diamine with potential applications in coordination chemistry and as a building block for pharmacologically active agents.

Significance within Morpholine Derivatives Research

The morpholine ring is a privileged scaffold in medicinal chemistry and materials science. e3s-conferences.orgwisdomlib.org It is a six-membered heterocyclic ring containing both an amine and an ether functional group. e3s-conferences.org This combination imparts favorable physicochemical properties, such as water solubility and metabolic stability, making it a common feature in many approved drugs and agrochemicals. e3s-conferences.orgbiosynce.comiarc.fr Morpholine derivatives are explored for a vast array of biological activities, including as anticancer, antiviral, and central nervous system-acting agents. e3s-conferences.orgbiosynce.com

Overview of Academic Research Trajectories

Academic research involving this compound appears focused on its synthesis and its role as a component in industrial biocides, rather than extensive investigation as a standalone agent. Much of the publicly available literature discusses it in the context of preservative formulations, such as Bioban P-1487, where it is often mixed with 4,4'-(2-ethyl-2-nitro-1,3-propanediyl)-bis morpholine. haz-map.comlookchem.comresearchgate.netnih.gov

Key research trajectories can be summarized as:

Synthetic Methodology: Research focuses on optimizing the synthesis of this compound, often starting from simple precursors like 1-nitropropane (B105015), formaldehyde (B43269), and morpholine. google.com

Intermediate for Further Synthesis: The compound serves as an intermediate in the creation of other, more complex morpholine derivatives. evitachem.com Its chemical reactions, such as the reduction of the nitro group, are of primary interest for generating novel structures for further study. evitachem.com

Industrial Applications: Studies investigate its use as an antimicrobial agent, particularly for preserving industrial fluids like metalworking fluids and fuels. haz-map.com This research often involves evaluating its efficacy against various microorganisms. google.com

Analytical Chemistry: Development of methods to detect and quantify this compound in complex mixtures, such as industrial formulations or environmental samples, is another area of research. This is important for quality control and regulatory purposes. nih.gov

While direct research on the biological or pharmacological properties of this compound itself is limited, its role as a versatile building block ensures its continued relevance in the broader fields of organic synthesis and applied materials chemistry. evitachem.come3s-conferences.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-nitrobutyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-8(10(11)12)7-9-3-5-13-6-4-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHVWDKJTDUZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1CCOCC1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032527 | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

76% active ingredient of Bioban P-147; [Reference #1] | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2224-44-4 | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Nitrobutyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-nitrobutyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-NITROBUTYL)MORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852181O40H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of 4 2 Nitrobutyl Morpholine

Established Synthetic Pathways

The creation of 4-(2-nitrobutyl)morpholine can be achieved through several synthetic routes. The most prominent of these is the Nitro-Mannich reaction, a powerful carbon-carbon bond-forming reaction. Additionally, related condensation and nucleophilic substitution pathways offer alternative approaches to its synthesis.

Nitro-Mannich Reaction

The Nitro-Mannich reaction, also known as the aza-Henry reaction, is a cornerstone in the synthesis of β-nitroamines such as this compound. wikipedia.org This one-pot, three-component reaction typically involves an amine, an aldehyde, and a nitroalkane. nih.gov

The specific reactants for the synthesis of this compound via the Nitro-Mannich reaction are 1-nitropropane (B105015), morpholine (B109124), and formaldehyde (B43269). Research has indicated a stoichiometric balance between the primary reactants, with a molar ratio of 1:1 for 1-nitropropane to morpholine being utilized. Formaldehyde is introduced gradually over a period of two hours. While the precise stoichiometry for formaldehyde in this specific reaction is not extensively detailed in the reviewed literature, related syntheses of similar compounds, such as 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine, have employed a molar ratio of 1:2.2:4.4 for nitroethane, paraformaldehyde, and morpholine, respectively, which may serve as a useful reference.

Table 1: Reactants and Stoichiometry for Nitro-Mannich Synthesis

| Reactant | Role | Stoichiometric Information |

| 1-Nitropropane | Nitroalkane | 1 molar equivalent |

| Morpholine | Secondary Amine | 1 molar equivalent |

| Formaldehyde | Aldehyde | Gradual 2-hour feed |

The reaction is typically conducted under neat conditions, meaning no solvent is used, which simplifies the subsequent purification process. The temperature is optimized in the range of 55–60°C. Following the addition of formaldehyde, the reaction is allowed to proceed for an additional five hours to ensure completion.

While many Nitro-Mannich reactions are facilitated by catalysts, such as copper-based catalysts like copper iodide (CuI), the synthesis of this compound from 1-nitropropane, morpholine, and formaldehyde can proceed without the need for an external catalyst. smolecule.com The inherent basicity of morpholine itself can be sufficient to promote the reaction. In some variations of the Mannich reaction, a base like sodium hydroxide (B78521) is used.

Table 2: Reaction Conditions for Nitro-Mannich Synthesis

| Parameter | Condition | Rationale |

| Temperature | 55–60°C | Optimizes reaction rate |

| Solvent | None (neat) | Simplifies purification |

| Reaction Time | 5 hours post-addition | Ensures complete cyclization |

Reactants and Stoichiometry (e.g., 1-nitropropane, morpholine, formaldehyde)

Related Condensation and Nucleophilic Substitution Routes

An alternative and fundamental route to this compound involves nucleophilic substitution. smolecule.com This pathway relies on the reaction of morpholine, acting as a nucleophile, with a suitable alkylating agent like a 2-nitrobutyl halide (e.g., 2-nitrobutyl chloride). smolecule.com In this reaction, the nitrogen atom of the morpholine ring attacks the electrophilic carbon atom of the 2-nitrobutyl halide, leading to the displacement of the halide and the formation of the desired product. smolecule.com This N-alkylation reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. smolecule.com

Mechanistic Investigations of Synthesis

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. The synthesis of this compound via the Nitro-Mannich reaction involves a series of well-defined mechanistic steps.

Nitroalkane Activation and Intermediate Formation

The mechanism of the Nitro-Mannich (aza-Henry) reaction commences with the activation of the nitroalkane. wikipedia.org In the presence of a base (in this case, morpholine itself or an added base), 1-nitropropane is deprotonated at the α-carbon to form a nucleophilic nitronate ion. wikipedia.org

Concurrently, morpholine reacts with formaldehyde in a condensation reaction to form a hemiaminal intermediate. This intermediate is unstable and readily eliminates a molecule of water to generate a reactive electrophilic species known as an iminium ion in situ. nih.gov

The key carbon-carbon bond-forming step then occurs when the nitronate ion attacks the iminium ion. wikipedia.org This is followed by protonation to yield the final β-nitroamine product, this compound.

A related reaction, the Henry (or nitroaldol) reaction, involves the formation of a nitroalcohol intermediate from the reaction of a nitroalkane and an aldehyde. organic-chemistry.org In the context of the aza-Henry reaction, it is plausible that a nitroalcohol, formed from 1-nitropropane and formaldehyde, could be an intermediate which is then subsequently converted to the final product in the presence of morpholine. The synthesis of the related compound 2-ethyl-2-nitropropane-1,3-diol via a Henry reaction mechanism is a documented step in the formation of other morpholine-containing biocides.

Nucleophilic Attack and Subsequent Steps (e.g., by morpholine)

The primary synthetic route to this compound involves a nucleophilic substitution reaction. smolecule.com In this process, morpholine, acting as a nucleophile, attacks an electrophilic carbon center. smolecule.com A common method utilizes the reaction of morpholine with a suitable precursor like 2-nitrobutyl halide. smolecule.com The nitrogen atom of the morpholine ring, with its lone pair of electrons, initiates the attack on the carbon atom bearing the leaving group (e.g., a halide). smolecule.com This reaction typically proceeds through an addition-elimination pathway, resulting in the formation of the N-C bond and yielding this compound. smolecule.com

Another well-established synthetic approach is the condensation reaction of 1-nitropropane, morpholine, and formaldehyde. This method, which can be performed without a solvent, simplifies the purification process. The reaction mechanism involves the nucleophilic attack of morpholine on formaldehyde, followed by a reaction with 1-nitropropane.

Optimization Strategies in Synthesis

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters. Optimization of these parameters is crucial for both laboratory-scale preparations and industrial production.

Laboratory-Scale Methodologies

On a laboratory scale, the focus is often on achieving high purity and yield through precise control of reaction conditions. Key parameters that are typically optimized include:

Molar Ratios: A stoichiometric balance, often a 1:1 molar ratio between the nitroalkane (e.g., 1-nitropropane) and morpholine, is critical to maximize the yield and prevent the formation of di-substituted byproducts.

Temperature: Maintaining an optimal reaction temperature, for instance in the range of 55–60°C for the condensation reaction, is essential. Temperatures below this range can lead to incomplete conversion, while higher temperatures may promote undesirable side reactions.

Reagent Addition Rate: In reactions involving highly reactive reagents like formaldehyde, a gradual and controlled addition is necessary to manage the exothermic nature of the reaction and prevent thermal runaway, which could degrade the product.

Solvent Choice: While some methods are solvent-free, the choice of solvent in other procedures can impact reaction rates and product solubility.

Recent advancements in laboratory-scale synthesis include solvent-free approaches where molten morpholine serves as both a reactant and the reaction medium, thereby reducing waste and simplifying purification.

Industrial-Scale Production Considerations (General aspects, not specific yield/purity values)

Transitioning from laboratory-scale synthesis to industrial production requires consideration of several general aspects to ensure efficiency, safety, and cost-effectiveness. These include:

Reactor Technology: The choice between batch reactors and continuous flow reactors can significantly impact production efficiency. smolecule.com Continuous flow systems offer advantages in terms of precise control over reaction parameters, consistent product quality, and waste minimization. smolecule.com

Heat Transfer and Management: The exothermic nature of the synthesis necessitates robust heat transfer and temperature control systems to prevent runaway reactions and ensure product stability, especially in large-scale reactors.

Process Control and Automation: Implementing automated systems for monitoring and controlling parameters like temperature, pressure, and reagent flow is crucial for maintaining consistent product quality and ensuring operational safety.

Purification Techniques: At an industrial scale, purification methods such as distillation and liquid-liquid extraction are commonly employed to achieve the desired product purity. smolecule.com Distillation, in particular, is a primary method for purifying this compound due to its volatility. smolecule.com

Waste Management and Environmental Considerations: The development of environmentally benign processes, including solvent-free methods and efficient waste treatment, is a critical consideration for sustainable industrial production.

Derivatization Strategies and Post-Synthetic Modifications

The chemical structure of this compound, with its reactive nitro group, allows for various post-synthetic modifications and derivatization strategies. These transformations can lead to the synthesis of new compounds with potentially different chemical and biological properties.

Oxidation Reactions of the Nitro Group

The nitro group in this compound can undergo oxidation, although reduction to an amine is a more commonly cited transformation. evitachem.com Oxidation of the nitro group can potentially lead to the formation of other oxidized derivatives.

Formation of Nitroso Derivatives (if applicable)

The formation of nitroso derivatives from nitroalkanes is a known chemical transformation, though its direct applicability to this compound requires specific reaction conditions. The conversion of a nitro group to a nitroso group is generally challenging. However, nitrosation reactions, which introduce a nitroso group, are significant in the chemistry of morpholine derivatives. smolecule.comnih.gov These reactions typically involve the interaction of a morpholine derivative with a nitrosating agent, such as nitrous acid. wikipedia.org The formation of N-nitroso compounds from secondary amines like morpholine is a well-established reaction. wikipedia.org While the direct conversion of the nitro group in this compound to a nitroso group is not extensively documented, the morpholine ring itself can participate in nitrosation reactions under appropriate conditions. smolecule.comsci-hub.se

Reduction Reactions of the Nitro Group

The nitro group of this compound is susceptible to reduction, a fundamental transformation in organic synthesis that can yield either amines or hydroxylamines depending on the reagents and reaction conditions employed. evitachem.com This versatility allows for the synthesis of various derivatives with potential biological activities.

The complete reduction of the nitro group in this compound leads to the formation of 4-(2-aminobutyl)morpholine. This transformation is a crucial step for producing compounds with different biological profiles, as the resulting primary amine is a key functional group in many pharmacologically active molecules. smolecule.com

Commonly, this reduction is achieved through catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Another powerful reducing agent capable of this conversion is lithium aluminum hydride (LiAlH₄). evitachem.com The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. For instance, the reduction of a related compound, 4-(2-nitrophenyl)morpholine, has been successfully carried out using zinc and hydrochloric acid. nih.gov

Table 1: Reagents for the Reduction of Nitro Groups to Amines

| Reagent/Catalyst System | Description |

|---|---|

| H₂/Palladium Catalyst | A standard method for catalytic hydrogenation, known for its efficiency. |

| Lithium Aluminum Hydride (LiAlH₄) | A potent chemical reducing agent used for the complete reduction of nitro groups. evitachem.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Used for the reduction of nitrophenyl morpholinone derivatives, suggesting its potential applicability. google.com |

| Zinc (Zn) and Hydrochloric Acid (HCl) | A classic method for reducing aromatic nitro compounds to amines. nih.gov |

Partial reduction of the nitro group under controlled conditions can yield the corresponding hydroxylamine (B1172632), 4-(2-hydroxylaminobutyl)morpholine. N-Alkylhydroxylamines are valuable synthetic intermediates. thieme-connect.de The formation of hydroxylamines requires milder reducing agents or carefully controlled reaction parameters to prevent over-reduction to the amine. thieme-connect.de

Reagents such as lithium aluminum hydride, when used under specific conditions, can facilitate this partial reduction. evitachem.com Electrochemical reduction in acidic media is another established method for converting nitroalkanes into N-alkylhydroxylamines, often with high yields. thieme-connect.de

Table 2: Reagents for the Reduction of Nitro Groups to Hydroxylamines

| Reagent/Method | Description |

|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Can be used for partial reduction to hydroxylamines under controlled conditions. evitachem.com |

| Electrochemical Reduction | Performed in acidic media, this method can provide satisfactory yields of N-alkylhydroxylamines. thieme-connect.de |

To Amines (e.g., 4-(2-Aminobutyl)morpholine)

Nucleophilic Substitution Reactions Involving the Nitro Group or Morpholine Ring

This compound can participate in nucleophilic substitution reactions where either the nitro group acts as a leaving group or the morpholine nitrogen acts as a nucleophile. smolecule.com The morpholine ring itself is a common nucleophile in organic synthesis. e3s-conferences.org In reactions, the nitrogen atom of the morpholine, with its lone pair of electrons, can attack electrophilic centers. smolecule.com For example, morpholine can react with various electrophiles, including heteroaryl chlorides, in nucleophilic aromatic substitution (SₙAr) reactions. researchgate.net

The nitro group can also be displaced by strong nucleophiles, although this is more common in aromatic systems. In the context of this compound, nucleophiles such as amines or thiols have been suggested as potential reactants for substitution. evitachem.com

Integration into Complex Organic Scaffolds (e.g., via Henry or SₙAr reactions)

The structural features of this compound allow for its incorporation into larger, more complex molecules through key carbon-carbon and carbon-nitrogen bond-forming reactions.

The Henry reaction , or nitroaldol reaction, is a classic method for forming carbon-carbon bonds. wikipedia.org It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org The α-carbon to the nitro group in this compound is acidic and can be deprotonated by a base to form a nucleophilic nitronate anion. wikipedia.org This anion can then attack a carbonyl compound, leading to the formation of a β-nitro alcohol, thus extending the carbon skeleton. wikipedia.orgresearchgate.net This reaction is a powerful tool for synthesizing complex molecules, as the resulting products can be further transformed into other valuable intermediates like nitroalkenes or β-amino alcohols. wikipedia.orgresearchgate.net

Nucleophilic Aromatic Substitution (SₙAr) reactions provide a pathway to attach the morpholine moiety to aromatic systems. rsc.org In this type of reaction, the morpholine nitrogen of this compound can act as a nucleophile, attacking an electron-deficient aromatic ring that is activated by electron-withdrawing groups (like a nitro group) and contains a suitable leaving group (such as a halogen). rsc.orgresearchgate.net While SₙAr reactions typically require harsh conditions, metal-ion activation or the use of specific solvents can facilitate the reaction under milder temperatures. researchgate.netrsc.org For example, morpholine has been shown to react with fluorobenzene (B45895) in the presence of a ruthenium catalyst and with 2-nitrofluorobenzene at 40 °C. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques

Chromatographic Purity Assessment

Chromatographic techniques are fundamental in determining the purity of 4-(2-Nitrobutyl)morpholine, particularly as it is often a component in commercial mixtures like Bioban P 1487, alongside compounds such as 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine. researchgate.netebi.ac.uk These methods are crucial for separating the target compound from impurities and related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for verifying the purity of this compound. Studies have utilized HPLC to monitor the hydrolysis of the compound. regulations.gov While specific methods for this compound are proprietary, a methodology for the related compound 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, often found in the same formulations, provides insight into a potential analytical approach. researchgate.net This method employs a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the utility of reverse-phase chromatography for separating these morpholine (B109124) derivatives. sielc.com

A potential HPLC method for analyzing morpholine compounds is detailed below.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile / Water (e.g., 60:40 ratio) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Note | For Mass Spectrometry compatibility, an acid like formic acid may replace phosphoric acid in the mobile phase. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the purity assessment of this compound, especially for its detection in complex industrial fluids or volatile matrices. The technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This synergy allows for the effective isolation and characterization of the compound, even at trace levels. For analysis in industrial fluids, sample preparation may involve liquid-liquid extraction to isolate the compound from interfering substances like emulsifiers.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy confirms the arrangement of hydrogen atoms within the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, allowing for the differentiation between the morpholine ring and the nitrobutyl chain protons.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Molecular Moiety | Proton Type | Chemical Shift (δ, ppm) |

| Morpholine Ring | Axial CH₂-O | 3.6 – 3.8 |

| Equatorial CH₂-N | 2.4 – 2.6 | |

| Nitrobutyl Chain | CH₂-CH₂ | 1.2 – 1.5 |

| CH₂-NO₂ | 4.1 – 4.3 | |

| Source: |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in the structure produces a distinct signal, confirming the presence of both the morpholine and nitrobutyl components.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Molecular Moiety | Carbon Type | Chemical Shift (δ, ppm) |

| Morpholine Ring | N-CH₂ | 45 – 50 |

| O-CH₂ | 65 – 70 | |

| Nitrobutyl Chain | CH₂ | 25 – 30 |

| C-NO₂ | 75 – 80 | |

| Source: |

Mass Spectrometry for Molecular Identification

Mass Spectrometry is used to confirm the molecular weight and investigate the fragmentation pattern of this compound, providing conclusive evidence of its identity. The technique involves ionizing the compound and measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular weight has been confirmed to be approximately 188.22 g/mol . nih.gov

The mass spectrum shows a molecular ion peak (M⁺) consistent with the compound's molecular weight. The fragmentation pattern provides further structural confirmation.

Table 3: Mass Spectrometry Fragmentation Data for this compound

| Ion | m/z Value | Description |

| Molecular Ion [M]⁺ | 188 | Corresponds to the molecular weight of the parent molecule. |

| Fragment | 142 | Represents the loss of the nitro group (NO₂). |

| Fragment | 87 | Indicates cleavage of the morpholine ring. |

| Source: |

Confirmation of Molecular Weight and Isotopic Patterns

Mass spectrometry is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₈H₁₆N₂O₃. nih.govnih.gov The nominal molecular weight is approximately 188.22 g/mol , and its exact monoisotopic mass is 188.11609238 Da. nih.govnih.gov

In mass spectrometry analysis, this compound typically exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 188, which is consistent with its molecular weight. The fragmentation pattern observed in mass spectra provides further structural confirmation, with characteristic losses including the nitro group (NO₂) resulting in a fragment at m/z 142, and cleavage of the morpholine ring producing a fragment at m/z 87. High-resolution mass spectrometry allows for the precise determination of the mass, confirming the elemental composition and isotopic pattern.

Predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for various adducts of the molecule. uni.lu

Table 1: Mass Spectrometric Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ | nih.govnih.gov |

| Molecular Weight | 188.22 g/mol | nih.govnih.govchemicalbook.com |

| Monoisotopic Mass | 188.11609238 Da | nih.govnih.gov |

| Molecular Ion Peak (M⁺) | m/z 188 | |

| Key Fragment Ions | m/z 142 ([M-NO₂]⁺), m/z 87 | |

| Predicted CCS for [M+H]⁺ | 142.1 Ų | uni.lu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the detection and quantification of this compound in complex matrices, such as industrial cooling fluids and aqueous samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable and sensitive method. This technique combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

The development of a robust LC-MS/MS method involves several key steps. Sample preparation may require liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from interfering matrix components. lcms.cz Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases, such as water and methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. lcms.cznih.gov

In the mass spectrometer, detection is often performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), followed by multiple reaction monitoring (MRM). nih.gov MRM provides high specificity by monitoring a specific precursor ion-to-product ion transition for the analyte of interest. For related compounds, LC-MS/MS methods have achieved limits of detection in the low nanogram-per-gram (ng/g) range. nih.gov When analyzing for this compound, it is important that calibration standards account for the potential co-elution of 4,4'-(2-Ethyl-2-nitrotrimethylene)dimorpholine, a common co-component in some commercial formulations.

X-ray Crystallography for Solid-State Structure Determination (if available in literature, for related compounds)

While a specific single-crystal X-ray diffraction study for this compound was not found in the reviewed literature, the solid-state structures of numerous related morpholine derivatives have been determined, providing insight into the likely conformational and packing characteristics. mdpi.comnih.govresearchgate.netnih.gov X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid.

For instance, the X-ray structure of 1,2-dimorpholinoethane, a molecule containing two morpholine rings, revealed that it crystallizes in the monoclinic crystal system with the P2₁/n space group. mdpi.com In this structure, the morpholine rings adopt a chair conformation, and the molecular packing is dominated by weak intermolecular O···H and H···H interactions. mdpi.com In other, more complex morpholine derivatives, such as those coordinated to metal centers or those with additional functional groups, the morpholine ring consistently displays a stable chair conformation. researchgate.netnih.gov Intramolecular and intermolecular hydrogen bonding often plays a significant role in the crystal packing of these related compounds. mdpi.comresearchgate.net

Should a single crystal of this compound be obtained, X-ray diffraction analysis would be expected to precisely determine its bond lengths, bond angles, and torsion angles. This data would confirm the chair conformation of the morpholine ring and elucidate the spatial arrangement of the 2-nitrobutyl substituent relative to the ring.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the fundamental characteristics of 4-(2-Nitrobutyl)morpholine at the molecular level.

Detailed DFT studies have been employed to determine the optimized geometry of this compound. These calculations indicate that the nitrobutyl side chain typically adopts a staggered conformation, a spatial arrangement that minimizes steric hindrance between the atoms. This results in a more stable, lower-energy molecular structure.

While specific bond lengths and angles for this compound are not extensively tabulated in publicly available literature, DFT calculations confirm that the electron-withdrawing nature of the nitro group influences the geometry of the entire molecule, including the morpholine (B109124) ring. It has been noted that due to geometric constraints, any intramolecular hydrogen bonding between the oxygen atom of the morpholine ring and the nitro group is considered negligible.

The electronic properties of this compound have been investigated using DFT, providing insights into its reactivity. Electrostatic potential maps generated from these calculations highlight electron-deficient regions, particularly around the nitro group. This polarization suggests that these areas are susceptible to nucleophilic attack.

A key descriptor of chemical reactivity and stability is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. For this compound, this has been computationally determined.

| Property | Calculated Value | Significance |

| HOMO-LUMO Gap | ~5.2 eV | Indicates moderate reactivity and kinetic stability. |

The relatively moderate HOMO-LUMO gap points towards a molecule that is stable but can participate in chemical reactions under appropriate conditions. The electron-withdrawing effect of the nitro group also polarizes the morpholine ring, which can enhance dipole-dipole interactions with other molecules.

Density Functional Theory (DFT) for Structural Parameters (e.g., bond lengths, angles)

Molecular Modeling and Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular modeling and simulations can offer insights into its dynamic behavior.

Specific, detailed conformational analysis studies for this compound are not widely reported in scientific literature. However, initial geometry optimization from DFT calculations suggests that the molecule favors a staggered conformation in its nitrobutyl chain to reduce steric strain.

There is no available research in the public domain that details the transition state analysis of this compound in the context of catalytic reactions. Such studies would be valuable for understanding the mechanisms of its synthesis or degradation.

Conformational Analysis

Cheminformatics Approaches in Chemical Hazard Identification

Cheminformatics tools are often used to predict the potential hazards of chemicals based on their structure. While this compound is known as an antimicrobial agent and a potential allergen, specific cheminformatic studies detailing its hazard identification based on computational models are not described in the available literature.

Application of In Silico Tools for Structural Alert Analysis

In silico methods are increasingly vital in chemical risk assessment, offering a rapid, cost-effective, and animal-free alternative for predicting toxicological hazards. ljmu.ac.ukiehconsulting.co.uk These computational tools identify "structural alerts," which are specific molecular fragments or substructures associated with a particular type of toxicity. researchgate.netfrontiersin.org For this compound, in silico analysis focuses on identifying features that could suggest potential toxicity, guiding further investigation and regulatory assessment. ljmu.ac.ukiehconsulting.co.uk

The primary structural alerts within this compound are the nitro group and the morpholine ring itself. iehconsulting.co.uk The nitro group, particularly on an aliphatic chain, is a well-known structural alert for potential genotoxicity. ljmu.ac.uk Computational systems and expert knowledge bases, such as Toxtree and the OECD QSAR Toolbox, are employed to screen compounds like this compound against established libraries of toxicophores. frontiersin.org These tools function by matching substructures within the query molecule to those in their databases that have known toxicological outcomes. researchgate.netfrontiersin.org

In the context of regulatory frameworks, such as the Biocidal Products Directive, predictive models are used to fill data gaps for required toxicological endpoints. iehconsulting.co.uk For this compound, a key challenge is determining whether the toxicological profile is driven by the intact molecule or its potential metabolites. iehconsulting.co.uk A proposed metabolic pathway involves N-dealkylation, which would yield morpholine and 2-nitrobutanal. iehconsulting.co.uk Another potential pathway is the reduction of the nitro group, which could generate 2-aminobutanal. iehconsulting.co.uk Therefore, in silico analysis must consider not only the parent compound but also these potential breakdown products.

A case study by the UK Health and Safety Executive (HSE) evaluated a proposal to use toxicological data for morpholine to predict the chronic toxicity and carcinogenicity of this compound (a method known as "read-across"). iehconsulting.co.uk The HSE concluded that this approach was insufficient because it ignored the toxicological contribution of the 2-nitrobutane (B1195486) moiety. iehconsulting.co.uk This highlights the complexity of in silico assessment and the need to consider all structural features of the molecule.

The following table summarizes the key structural alerts in this compound and their potential implications as identified through in silico analysis.

| Structural Feature | Potential Toxicological Concern | Computational Approach |

| Aliphatic Nitro Group | Genotoxicity, Mutagenicity | Expert systems (e.g., Toxtree), Statistical-based models, Structural alert screening ljmu.ac.ukresearchgate.net |

| Morpholine Ring | Metabolite-driven toxicity | Read-across analysis, Metabolic pathway prediction iehconsulting.co.uk |

| N-alkylation of Morpholine | Formation of potential toxic metabolites (e.g., 2-nitrobutanal) upon cleavage | Metabolic simulation, Read-across analysis iehconsulting.co.uk |

Predictive Modeling for Chemical Reactivity

Predictive modeling, particularly through quantum chemistry methods like Density Functional Theory (DFT), provides significant insights into the chemical reactivity of this compound. researchgate.netajchem-a.com These computational studies calculate electronic properties and molecular geometries that are fundamental to understanding how the molecule interacts with other chemical species.

DFT calculations for this compound reveal key electronic and structural characteristics. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical behavior. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and reactivity. A calculated HOMO-LUMO gap of approximately 5.2 eV for this compound suggests moderate reactivity.

Electrostatic potential maps generated through these models offer a visual representation of the electron distribution on the molecule's surface. For this compound, these maps show electron-deficient regions near the highly electronegative nitro group. This polarization makes the area around the nitro group susceptible to nucleophilic attack. Conversely, the electron-rich oxygen and nitrogen atoms of the morpholine ring are potential sites for electrophilic attack.

Geometry optimization calculations indicate that the nitrobutyl chain tends to adopt a staggered conformation to minimize steric hindrance between the substituents. The electron-withdrawing nature of the nitro group influences the electronic properties of the entire molecule, including the morpholine ring, which can enhance dipole-dipole interactions with its environment.

The following table details the findings from predictive modeling studies on the chemical reactivity of this compound.

| Calculated Parameter | Finding | Implication for Chemical Reactivity |

| HOMO-LUMO Gap | ~5.2 eV | Indicates moderate kinetic stability and reactivity. |

| Electrostatic Potential | Electron-deficient region near the nitro group; electron-rich regions on morpholine N and O atoms. | Susceptibility to nucleophilic attack at the nitrobutyl chain and electrophilic attack at the morpholine ring. |

| Optimized Geometry | The nitrobutyl chain adopts a staggered conformation. | Minimizes steric hindrance, influencing how the molecule interacts with other species. |

| Intramolecular Bonding | Negligible hydrogen bonding between the morpholine oxygen and the nitro group. | The molecule's conformation is primarily dictated by steric and electronic effects rather than internal hydrogen bonds. |

Role As a Synthetic Intermediate and Reagent in Chemical Applications

Intermediate in Complex Organic Synthesis

As an intermediate, 4-(2-nitrobutyl)morpholine is a valuable precursor for creating more complex molecules, particularly functionalized morpholine (B109124) derivatives and other heterocyclic compounds.

Precursor to Functionalized Morpholine Derivatives

The chemical structure of this compound allows for various chemical transformations. The nitro group can be reduced to form an amine, leading to the synthesis of 4-(2-aminobutyl)morpholine. This resulting amino-functionalized morpholine can then serve as a starting point for a wide array of further chemical modifications. Additionally, the nitro group can undergo substitution reactions, allowing for the introduction of other functional groups.

The synthesis of this compound itself typically involves the nucleophilic substitution reaction between morpholine and a 2-nitrobutyl halide. smolecule.com This N-alkylation reaction is a common method for creating substituted morpholine derivatives. smolecule.com

Building Block for Heterocyclic Compounds

Nitroalkenes, which are structurally related to the nitrobutyl portion of this compound, are recognized as key substrates in the synthesis of six-membered heterocyclic compounds. rsc.org These reactions often proceed through Michael additions or other cascade reactions to form a variety of saturated heterocycles like piperidines and tetrahydropyrans. rsc.org While direct examples of this compound in these specific complex syntheses are not extensively detailed in the provided results, its structural motifs are fundamental to the construction of diverse heterocyclic systems. rsc.orggoogle.com The synthesis of various N-heterocycles is a broad and active area of organic chemistry. organic-chemistry.org

Reagent in Industrial Chemical Processes

Beyond its role in laboratory-scale organic synthesis, this compound is a component in several industrial chemical formulations, most notably as a preservative. haz-map.comnih.govdormer.comguidechem.com

Component of Industrial Preservative Formulations (e.g., Bioban P-1487 mixtures)

A primary industrial application of this compound is as an active ingredient in preservative formulations, such as Bioban P-1487T. haz-map.comimcdmx.comimcdmx.com These formulations are designed to inhibit the growth of microorganisms in various industrial settings. imcdmx.comimcdmx.com Bioban P-1487 is a reaction product that contains both this compound and 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine. imcdmx.comimcdmx.com These mixtures are utilized in metalworking fluids, cooling waters for pulp and paper mills, and other aqueous industrial systems. haz-map.comgoogle.com

The composition of these preservative blends can vary. For instance, in one formulation of Bioban P-1487, this compound is present alongside a higher concentration of 4,4'-(2-ethyl-2-nitrotrimethylene)dimorpholine. dormer.com Another product label for Bioban P-1487T indicates a concentration of 31.2% by weight of this compound. epa.gov

Role in Fuel and Lubricant Additive Chemistry (General, non-efficacy based)

The preservative properties of this compound extend to its use as an additive in fuels and lubricants. haz-map.comnih.govlookchem.com It is incorporated into diesel fuel, fuel oil, kerosene, and gasoline to prevent microbial growth that can lead to fuel degradation. haz-map.comnih.govlookchem.com For example, it is a component of fuel conditioners for diesel engines and is used in the water at the bottom of oil and fuel storage tanks. haz-map.comnih.gov

Product labels for some diesel fuel additives explicitly list this compound as an active ingredient. epa.govorangetractortalks.com For example, one marine diesel additive contains 21.8% by weight of this compound, while another diesel fuel biocide contains 81.0% by weight. epa.govorangetractortalks.com It is also used as a materials preservative in metal die-cast lubricants and corrosion-inhibiting metal coatings. haz-map.comnih.gov

Analytical Methodologies for Detection and Quantification in Diverse Matrices

Development of Specific Detection Methods

The selection of an appropriate analytical technique for 4-(2-Nitrobutyl)morpholine is largely dictated by the physicochemical properties of the compound and the nature of the sample matrix. Given its molecular structure, both gas and liquid chromatography-based methods are viable for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of morpholine (B109124) and its derivatives, GC-based methods have been well-established. inchem.orgnih.gov The analysis of this compound in volatile matrices such as air would likely follow similar principles. The sample can be collected by adsorption onto a solid sorbent, such as silica (B1680970) gel, followed by thermal or solvent desorption. inchem.org

Once introduced into the GC system, the compound is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the chromatographic column. Following separation, the analyte enters the mass spectrometer, which provides mass-to-charge ratio information, enabling both qualitative identification and quantitative measurement. The mass spectrum of this compound would exhibit characteristic fragmentation patterns, providing a high degree of specificity for its detection.

For non-volatile matrices, such as aqueous systems, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. chromatographyonline.com LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for detecting trace levels of contaminants in complex biological and environmental samples. chromatographyonline.com In this technique, the sample is first subjected to liquid chromatography to separate this compound from matrix components. The separated analyte is then introduced into the tandem mass spectrometer.

The use of tandem mass spectrometry (MS/MS) significantly enhances the specificity of the analysis. A precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This multiple-reaction monitoring (MRM) approach minimizes the potential for interference from co-eluting matrix components, thereby improving the accuracy of quantification. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Matrices

Method Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for the intended purpose. europa.eu Key validation parameters, as outlined by international guidelines, include linearity, detection limits, and quantification limits. europa.euresearchgate.netgavinpublishers.com

| Validation Parameter |

The range of the analytical procedure is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Strategies for Sample Preparation and Matrix Effects Mitigation

Effective sample preparation is a critical step in the analytical workflow, aiming to isolate the target analyte from the sample matrix and remove interfering substances. retsch.com Common sample preparation techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). chromatographyonline.comretsch.com

In LC-MS/MS analysis, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of the results. chromatographyonline.com These effects arise from co-eluting matrix components that affect the ionization efficiency of the target analyte in the mass spectrometer's ion source. chromatographyonline.com Several strategies can be employed to mitigate matrix effects:

Improved Sample Cleanup: More extensive sample preparation procedures, such as multi-step extraction or the use of selective SPE sorbents, can help to remove interfering matrix components. chromatographyonline.com

Stable Isotope-Labeled Internal Standards (SIL-IS): The use of a SIL-IS, which has a chemical structure nearly identical to the analyte but a different mass, is a highly effective way to compensate for matrix effects. The SIL-IS is added to the sample at the beginning of the sample preparation process and experiences the same matrix effects as the analyte, allowing for accurate correction during data analysis. chromatographyonline.com

Chromatographic Separation: Optimization of the liquid chromatography method to achieve better separation of the analyte from interfering matrix components can also reduce matrix effects. chromatographyonline.com

By carefully selecting and validating the analytical methodology, and by implementing robust sample preparation and matrix effect mitigation strategies, reliable and accurate data on the presence and concentration of this compound in diverse matrices can be obtained.

Historical and Contextual Perspectives in Organic Chemistry Research

Genesis of Nitro-Mannich Chemistry (e.g., Henry's early work)

The synthesis of β-nitroamines, the structural class to which 4-(2-Nitrobutyl)morpholine belongs, is fundamentally based on the principles of the Nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction is a cornerstone of carbon-carbon bond formation. wikipedia.orgwikiwand.com Its origins can be traced back to the late 19th century and the pioneering work of Belgian chemist Louis Henry.

In 1895, Henry first reported the reaction that now bears his name: the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.orgwikiwand.com This transformation, also called the nitroaldol reaction, was analogous to the aldol (B89426) reaction discovered two decades earlier. wikipedia.org A year later, in 1896, Henry extended this chemistry by reacting nitroalkanes with imines generated in situ from an amine and formaldehyde (B43269), marking the first report of what would become known as the Nitro-Mannich reaction. wikipedia.orgwikiwand.comcore.ac.uk These early examples primarily involved unselective, uncatalyzed methods, often using imines derived from formaldehyde. core.ac.ukacs.org

The Henry reaction begins with the deprotonation of the nitroalkane at the alpha-carbon to form a nucleophilic nitronate, which then attacks the electrophilic carbonyl or imine carbon. wikipedia.org All steps of this reaction are reversible. wikipedia.org For much of the 20th century, reports on the Nitro-Mannich reaction were limited to such non-selective examples. acs.org However, these foundational discoveries laid the groundwork for significant advancements in the late 20th and early 21st centuries, which saw the development of highly selective catalytic methods for producing β-nitroamines. wikiwand.comacs.org The synthetic utility of the β-nitroamine products stems from their easy conversion into other valuable intermediates, such as by reduction of the nitro group to form β-amino alcohols or 1,2-diamines. wikipedia.orgacs.org

Evolution of Morpholine (B109124) Chemistry in Heterocyclic Synthesis

Morpholine, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in medicinal and synthetic chemistry. jchemrev.comresearchgate.netresearchgate.net Its utility stems from its unique physicochemical properties and its ability to be incorporated into a vast array of more complex molecular architectures. researchgate.netresearchgate.net The presence of the morpholine ring can improve the pharmacokinetic profile of bioactive molecules. researchgate.net

The synthesis of morpholine derivatives is a subject of extensive study. researchgate.net As a secondary amine, morpholine readily participates in nucleophilic substitution and condensation reactions. The synthesis of this compound, for instance, can be achieved through the N-alkylation of morpholine with a suitable 2-nitrobutyl electrophile or via a Mannich-type condensation involving morpholine, formaldehyde, and 1-nitropropane (B105015). smolecule.comgoogle.com

The evolution of morpholine chemistry has seen its integration into diversity-oriented synthesis (DOS) strategies, which aim to generate structurally diverse and complex molecules, often with a high sp3 carbon fraction, for screening in drug discovery programs. frontiersin.org The use of morpholine as a building block allows for the creation of peptidomimetics and other scaffolds designed to interact with biological targets. frontiersin.org The electron-withdrawing effect of the oxygen atom makes the nitrogen atom less basic than in comparable cyclic amines like piperidine, and the ring's oxygen can act as a hydrogen bond acceptor, both of which are valuable characteristics in medicinal chemistry. researchgate.netresearchgate.net The literature contains numerous examples of morpholine-containing heterocycles with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. jchemrev.comnih.gov

Integration of Nitro-Substituted Morpholines into Broader Chemical Fields

Nitro-substituted morpholines, such as this compound, represent a convergence of the chemical principles outlined above. The integration of the nitroalkyl group with the morpholine scaffold has led to compounds with specific industrial and research applications.

This compound is primarily recognized for its role as an antimicrobial agent and preservative. nih.govchemicalbook.comparchem.com It is a key component of the industrial biocide Bioban P-1487, which is used to inhibit microbial growth in metalworking fluids, cooling fluids, crude oil, and diesel fuels. nih.govchemicalbook.comlookchem.com The biological activity is attributed to the interaction of both the morpholine and nitro groups with microbial molecules. The nitro group can be reduced to form reactive intermediates that interact with proteins and nucleic acids.

Beyond its use as a biocide, this compound serves as a chemical intermediate in the synthesis of other organic compounds. The nitro group is a versatile functional handle that can be reduced to an amine, allowing for the creation of more complex molecules like 4-(2-aminobutyl)morpholine.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₂O₃ | smolecule.com |

| Molecular Weight | 188.22 g/mol | nih.gov |

| Boiling Point | 288.6 °C at 760 mmHg | lookchem.com |

| Density | ~1.1 g/cm³ | lookchem.com |

| Flash Point | 128.3 °C | lookchem.com |

| Water Solubility | 11,000 mg/L | |

| Vapor Pressure | 0.00232 mmHg at 25°C | lookchem.com |

| CAS Number | 2224-44-4 |

Future Directions and Emerging Research Avenues

Novel Synthetic Route Development

The classical synthesis of 4-(2-Nitrobutyl)morpholine involves the nucleophilic substitution reaction between morpholine (B109124) and a 2-nitrobutyl halide, such as 2-nitrobutyl chloride. smolecule.com This N-alkylation reaction is typically facilitated by a base. smolecule.com While effective, this method presents opportunities for innovation, particularly in improving efficiency, safety, and substrate scope.

Future research is anticipated to focus on the following areas:

Catalytic Approaches: Development of transition-metal-catalyzed C-N cross-coupling reactions could offer alternative pathways that may proceed under milder conditions and with higher atom economy.

Flow Chemistry: Continuous flow synthesis presents a promising avenue for the production of nitroalkane-containing compounds. This technology can enhance safety by minimizing the accumulation of potentially unstable intermediates and allow for precise control over reaction parameters, leading to higher yields and purity.

Alternative Reagents: Exploration of different nitroalkylating agents beyond alkyl halides could lead to more efficient and selective syntheses. Investigating the use of nitroalkenes in Michael addition reactions with morpholine is another potential route that warrants further study.

Advanced Mechanistic Studies

Emerging research avenues in this area include:

Computational Modeling: Density Functional Theory (DFT) studies have already provided initial insights into the compound's electronic properties, such as its HOMO-LUMO gap and electrostatic potential, which suggest moderate reactivity and highlight electron-deficient regions near the nitro group. Future advanced computational studies can be employed to model reaction pathways, identify transition states, and predict the outcomes of unexplored reactions with greater accuracy.

In Situ Spectroscopic Analysis: The use of advanced analytical techniques, such as photoionization and photoelectron photoion coincidence spectroscopy, could allow for the direct detection and characterization of transient reactive intermediates in the gas phase. rsc.org Applying these methods to the study of this compound's synthesis or degradation could provide unprecedented mechanistic detail.

Immunological Pathway Elucidation: Given that the compound is a known contact sensitizer, further research is needed to clarify the specific immunological pathways it triggers. nih.gov Techniques like lymphocyte proliferation assays could help elucidate the T-cell mediated immune responses.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic processes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. The traditional synthesis of morpholines can be inefficient. chemrxiv.org

A significant emerging trend is the development of environmentally benign synthetic protocols. Key research directions include:

Redox-Neutral Synthesis: A recently developed one or two-step, redox-neutral protocol for synthesizing morpholines from 1,2-amino alcohols using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide represents a significant advancement. chemrxiv.org This method is noted for its high yields and the clean isolation of the desired monoalkylation product. chemrxiv.org Adapting this green methodology for the synthesis of N-substituted morpholines like this compound is a promising future research avenue.

Renewable Feedstocks: Research into synthesizing the nitroalkane and morpholine precursors from renewable biomass sources instead of petroleum-based feedstocks aligns with long-term sustainability goals in the chemical industry.

Exploration of Undiscovered Reactivity Profiles

The known chemical reactivity of this compound is largely centered on the reduction of its nitro group to an amine or hydroxylamine (B1172632), and its use as an intermediate in synthesizing more complex molecules. smolecule.com However, the combination of the morpholine ring and the nitrobutyl group offers potential for a wider range of chemical transformations that remain largely unexplored.

Future research can be directed towards:

Functional Group Interconversion: Beyond simple reduction, the nitro group can serve as a versatile synthetic handle. Investigating its conversion to other functional groups, such as carbonyls (through the Nef reaction) or nitriles, could open up new synthetic possibilities.

Carbon-Carbon Bond Formation: The carbon atom bearing the nitro group is activated for deprotonation, forming a nitronate anion. This intermediate can participate in various C-C bond-forming reactions, such as the Henry reaction (nitro-aldol) or Michael additions, allowing for the construction of more complex molecular architectures.

Polymer Chemistry: The compound's properties may make it a suitable monomer or additive in polymer chemistry for creating functional copolymers with specific characteristics. smolecule.com

Precursor for Pharmacologically Active Compounds: While it is currently used as an industrial biocide, its structure could serve as a scaffold for the development of new pharmacologically active agents. Exploring its derivatives for different biological activities is a key area for future investigation.

Q & A

Q. What are the established methods for synthesizing 4-(2-Nitrobutyl)morpholine, and how can its purity be verified?

While specific synthesis protocols are not detailed in the literature, this compound is commonly identified as a component of Bioban P 1487, a preservative mixture containing ~7% of the compound alongside 4,4-(2-Ethyl-2-nitrotrimethylene)dimorpholine . To verify purity, researchers should employ chromatographic techniques (e.g., HPLC or GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can confirm molecular weight (188.23 g/mol) and isotopic patterns .

Q. How can the structural and crystallographic properties of this compound be characterized?

X-ray crystallography using programs like SHELXL (for small-molecule refinement) is recommended for resolving crystal structures. SHELX software is widely validated for handling nitro and morpholine functional groups, which influence hydrogen bonding and molecular packing . Computational tools (e.g., density functional theory) can supplement experimental data to predict bond lengths and angles .

Q. What analytical techniques are optimal for detecting this compound in complex matrices like industrial fluids?

Gas chromatography-mass spectrometry (GC-MS) is preferred for volatile matrices (e.g., diesel fuel), while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is suitable for aqueous samples (e.g., cooling fluids). Calibration standards should account for potential co-elution with 4,4-(2-Ethyl-2-nitrotrimethylene)dimorpholine, a common co-component in Bioban P 1487 .

Q. How does the stability of this compound vary under different environmental conditions?

Accelerated stability studies under varying pH (2–12), temperature (20–60°C), and UV exposure can assess degradation kinetics. Nitro groups are prone to reduction under acidic conditions, while morpholine rings may hydrolyze in alkaline environments. Monitor degradation products via high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What mechanistic insights explain the sensitization potential of this compound in contact dermatitis?

Guinea pig maximization tests (GPMT) and murine local lymph node assays (LLNA) have shown that this compound exhibits moderate sensitization potency, often cross-reacting with 4,4-(2-Ethyl-2-nitrotrimethylene)dimorpholine due to shared nitroalkyl moieties . Epicutaneous patch testing in humans, combined with lymphocyte proliferation assays, can elucidate Th1/Th17-mediated immune responses .

Q. How can computational modeling predict the environmental fate and metabolic pathways of this compound?

Quantitative structure-activity relationship (QSAR) models using software like EPI Suite or TEST can estimate biodegradation half-lives and bioaccumulation factors. Molecular docking studies with cytochrome P450 enzymes (e.g., CYP2A13) may predict oxidative metabolites, such as nitro-reduced amines or morpholine ring-opened products .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from differences in species susceptibility or impurity profiles. Meta-analyses of existing datasets, supplemented by in vitro cytotoxicity assays (e.g., MTT or neutral red uptake), can clarify dose-response relationships. Cross-validate findings using recombinant enzyme systems to isolate metabolic pathways .

Q. What strategies optimize the degradation of this compound in contaminated environments?

Advanced oxidation processes (AOPs), such as ozonation or Fenton reactions, target nitro groups for cleavage. Microbial consortia from hydrocarbon-contaminated sites may degrade the compound via nitroreductase activity. Monitor intermediates using LC-MS/MS and toxicity endpoints to ensure complete mineralization .

Q. How does this compound interact with formaldehyde-releasing systems in preservative formulations?

The nitrobutyl group may act as a formaldehyde precursor under hydrolytic conditions. Quantify formaldehyde release via Nash reagent spectrophotometry or HPLC-postcolumn derivatization. Compare release kinetics with other formaldehyde donors (e.g., nitromorpholines) to assess relative efficiency .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.